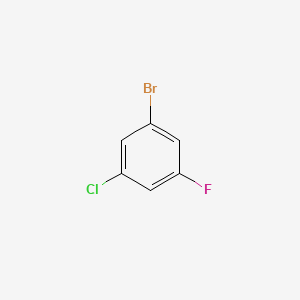

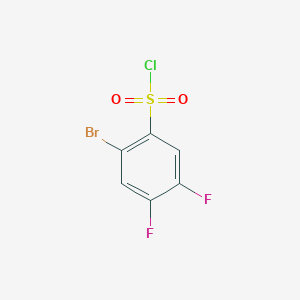

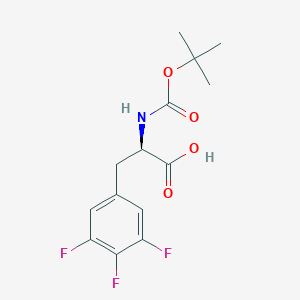

2-溴-4,5-二氟苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Bromo-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related benzenesulfonyl chlorides and their derivatives, which can be used to infer properties and reactivity patterns for 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides typically involves halogenation and sulfonation reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through chlorosulfonation of a chloro-fluoronitrobenzene precursor, followed by a series of reactions including the Schiemann reaction and oxychlorination . Similarly, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides involves a nickel-catalyzed carbonylation reaction with alkynes, indicating that these sulfonyl chlorides can act as electrophiles in coupling reactions .

Molecular Structure Analysis

Although the exact molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride is not provided, related compounds have been characterized using techniques such as NMR, EI-MS, and FT-IR . Crystallographic analysis of similar compounds can reveal the geometry and electronic structure, which are crucial for understanding the reactivity of the sulfonyl chloride group .

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. They can undergo carbonylative transformations to yield heterocyclic compounds , and can also be used as intermediates in the synthesis of pharmaceuticals, such as penoxsulam . The presence of halogen substituents on the aromatic ring can influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. The presence of halogens can affect the solubility, density, and boiling points of these compounds. The electronic effects of the substituents can also impact the acidity of the sulfonamide hydrogen and the reactivity of the sulfonyl chloride group. Computational methods, such as ab initio and semiempirical calculations, can be used to predict these properties and understand solvation effects in reactions .

Relevant Case Studies

Case studies involving benzenesulfonyl chlorides often focus on their role as intermediates in the synthesis of biologically active compounds. For example, enzyme inhibition studies of synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrate the potential of sulfonyl chloride derivatives in medicinal chemistry . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, showcases the utility of these intermediates in the preparation of complex organic molecules .

科学研究应用

医药中间体

2-溴-4,5-二氟苯磺酰氯: 被用作合成各种药物化合物的中间体。 其反应性磺酰氯基团在形成磺酰胺和磺酰脲结构方面起着至关重要的作用,这些结构是许多治疗药物中的关键官能团,用于治疗从糖尿病到细菌感染的各种疾病 .

材料科学

在材料科学领域,该化合物用作开发具有特定氟化芳族结构的先进材料的前体。 这些材料表现出独特的特性,例如提高了对溶剂和化学品的耐受性,使其适用于涂层和聚合物添加剂等特殊应用 .

化学合成

该化合物参与化学合成过程,在该过程中它充当磺酰化剂。 这在合成复杂的有机分子中尤为重要,在该过程中,引入磺酰基可以显着改变目标分子的化学和物理性质 .

色谱法

2-溴-4,5-二氟苯磺酰氯: 可用于修饰色谱固定相。 通过将该化合物连接到硅胶或其他基质上,研究人员可以创建具有特定相互作用的固定相,用于分离复杂混合物 .

分析化学

在分析化学中,该化合物的衍生物用作光谱分析技术中的试剂。 它们可以通过质谱法和荧光光谱法等方法帮助定量和识别各种物质 .

受控环境和洁净室解决方案

该化合物的衍生物也适用于生产受控环境和洁净室所需的超高纯度化学品。 这些化学品在污染控制至关重要的行业中至关重要,例如半导体制造和生物技术 .

先进的电池科学与技术

从2-溴-4,5-二氟苯磺酰氯衍生的氟化化合物正在研究其在先进电池技术中的潜在用途。 将它们掺入电池组件可以提高能量密度和稳定性,这对于下一代电池的开发至关重要 .

有机电子学

氟化芳香族化合物的电子特性使其在有机电子学领域具有价值。 它们被研究用于有机发光二极管 (OLED) 和有机光伏电池,在那里它们可以提高这些器件的性能和寿命 .

安全和危害

This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

未来方向

作用机制

Target of Action

It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Mode of Action

2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.

属性

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 |

Source

|

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874784-11-9 |

Source

|

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

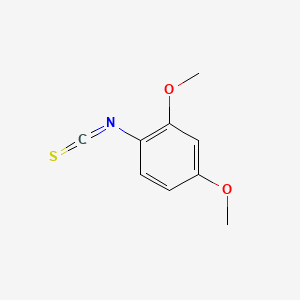

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)